4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 896679-87-1
VCID: VC8312174
InChI: InChI=1S/C20H17N3O2S2/c1-13-5-9-16(10-6-13)27(24,25)23-18-12-15(8-7-14(18)2)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Molecular Formula: C20H17N3O2S2
Molecular Weight: 395.5 g/mol

4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

CAS No.: 896679-87-1

Cat. No.: VC8312174

Molecular Formula: C20H17N3O2S2

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - 896679-87-1

Specification

CAS No. 896679-87-1
Molecular Formula C20H17N3O2S2
Molecular Weight 395.5 g/mol
IUPAC Name 4-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C20H17N3O2S2/c1-13-5-9-16(10-6-13)27(24,25)23-18-12-15(8-7-14(18)2)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3
Standard InChI Key WSZGBGZQAXFLON-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C

Introduction

4-Methyl-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. These compounds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific molecular structure of this compound combines a benzenesulfonamide core with a thiazolopyridine moiety, which contributes to its potential bioactivity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions combining sulfonamide chemistry and heterocyclic synthesis. General steps include:

  • Preparation of the Benzenesulfonamide Core: Reaction of sulfonyl chlorides with aromatic amines under basic conditions.

  • Formation of the Thiazolopyridine Moiety: Cyclization reactions involving thiourea derivatives and pyridine-based precursors.

  • Coupling Reactions: Linking the two fragments using cross-coupling or condensation techniques.

Characterization methods include:

  • NMR Spectroscopy: Confirms the chemical shifts corresponding to aromatic and sulfonamide protons.

  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as -SO2 and -NH.

Biological Activity

Preliminary studies on related sulfonamide derivatives suggest that this compound may exhibit:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to its ability to inhibit bacterial enzymes like dihydropteroate synthase.

    • Potential antifungal activity by disrupting fungal cell wall synthesis.

  • Anticancer Potential:

    • Sulfonamides are known to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumor cells.

    • The thiazolopyridine moiety may enhance DNA intercalation or disrupt protein-DNA interactions.

  • Anti-inflammatory Properties:

    • The compound's sulfonamide group may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Research Findings and Applications

While specific data on this exact compound is limited, studies on structurally similar molecules indicate:

  • Anticancer Studies:

    • Compounds with thiazolopyridine and sulfonamide groups have shown cytotoxic activity against breast cancer (MCF7) and colon cancer cell lines .

  • Antimicrobial Screening:

    • Related derivatives demonstrated activity against multidrug-resistant pathogens like E. coli and Klebsiella pneumoniae .

  • Molecular Docking Studies:

    • Computational models predict strong binding affinities to enzymes like CAIX and topoisomerases, supporting their mechanism of action .

Future Directions

To fully explore the therapeutic potential of 4-Methyl-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide, future research should focus on:

  • In Vitro Studies:

    • Screening against a broader range of cancer cell lines and pathogens.

    • Evaluating toxicity in normal human cells.

  • In Vivo Testing:

    • Assessing pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.

  • Structural Optimization:

    • Modifying substituents to improve potency and reduce off-target effects.

This detailed overview highlights the scientific significance of this compound while outlining avenues for further investigation into its pharmacological applications.

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